molecular formula C11H20Cl2N2O B7970507 1-Methyl-2-phenylpiperazine dihydrochloride hydrate

1-Methyl-2-phenylpiperazine dihydrochloride hydrate

Cat. No. B7970507
M. Wt: 267.19 g/mol
InChI Key: ZXFSEAGAVBSBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-phenylpiperazine dihydrochloride hydrate is a chemical compound with the empirical formula C11H20Cl2N2O and a molecular weight of 267.20 . It is a solid substance .


Molecular Structure Analysis

The SMILES string for this compound is CN1C(CNCC1)C2=CC=CC=C2. [H]Cl. [H]Cl. [H]O [H], which represents its molecular structure .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements are H301 - H319, which mean it’s harmful if swallowed and causes serious eye irritation . The precautionary statements are P301 + P310 - P305 + P351 + P338, which mean that if swallowed, get medical help, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-methyl-2-phenylpiperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH.H2O/c1-13-8-7-12-9-11(13)10-5-3-2-4-6-10;;;/h2-6,11-12H,7-9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFSEAGAVBSBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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